

Application Notes and Protocols: High-Resolution Fourier Transform Spectroscopy of Thioformaldehyde

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Compound of Interest

Compound Name: **Thioformaldehyde**

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These application notes provide a comprehensive overview and detailed protocols for the high-resolution Fourier transform spectroscopy of **thioformaldehyde** (H₂CS). This document is intended to guide researchers in setting up experiments, acquiring high-quality spectra, and understanding the complex rovibrational structure of this astrophysically significant molecule.

Introduction

Thioformaldehyde (H₂CS) is a simple organosulfur molecule of significant interest in astrophysics and fundamental molecular spectroscopy.^{[1][2]} Its detection in various interstellar environments, including molecular clouds and comets, has driven the need for precise laboratory spectroscopic data to aid in its identification and the understanding of its abundance and formation pathways.^{[1][2]} High-resolution Fourier transform spectroscopy (FTS) is a powerful technique for obtaining detailed information about the rotational and vibrational energy levels of molecules like **thioformaldehyde**.

This document outlines the necessary steps for producing **thioformaldehyde** in the gas phase and analyzing its spectrum using high-resolution FTS, with a focus on the interacting ν_3 , ν_4 , and ν_6 fundamental bands.

Spectroscopic Data

High-resolution FTS studies of **thioformaldehyde** have yielded a wealth of quantitative data on its rovibrational energy levels. The following tables summarize key spectroscopic parameters derived from these studies.

Table 1: Fundamental Vibrational Band Centers of **Thioformaldehyde** (H₂CS)

Vibrational Mode	Description	Band Center (cm ⁻¹)	Reference
v ₁	Symmetric CH ₂ stretch	~3000	[1][3]
v ₂	CH ₂ scissor	1455.49505(56)	[4]
v ₃	C=S stretch	1059.20476(30)	[4][5]
v ₄	Out-of-plane CH ₂ wag	990.18213(40)	[4][5]
v ₅	Asymmetric CH ₂ stretch	~3000	[1][3]
v ₆	In-plane CH ₂ rock	991.02021(50)	[4][5]

Note: The v₄ and v₆ modes are separated by less than 1 cm⁻¹ and exhibit a strong Coriolis interaction.[1][3][5]

Table 2: Rotational Constants for the Ground Vibrational State of **Thioformaldehyde** (H₂CS)

Constant	Value (cm ⁻¹)	Reference
A	9.72718	[6]
B	0.59040	[6]
C	0.55544	[6]

Experimental Protocols

This section provides detailed protocols for the generation of **thioformaldehyde** and the acquisition of its high-resolution infrared spectrum.

Synthesis of Thioformaldehyde (H₂CS)

Thioformaldehyde is an unstable species and must be generated *in situ* for spectroscopic analysis. A common method is through the pyrolysis of a suitable precursor.

Protocol 1: Pyrolysis of Trimethylene Sulfide

- Precursor: Use trimethylene sulfide ((CH₂)₃S) as the precursor molecule.[\[7\]](#)
- Pyrolysis Setup:
 - Construct a pyrolysis furnace consisting of a quartz tube heated by a resistive element.
 - Connect the outlet of the furnace to the inlet of a multipass gas cell (e.g., a White cell).
 - Connect the inlet of the furnace to a reservoir containing trimethylene sulfide, with a needle valve to control the flow rate.
 - Use a carrier gas, such as Argon, to facilitate the flow of the precursor.
- Pyrolysis Conditions:
 - Heat the furnace to a temperature of approximately 850 °C.
 - Introduce a slow flow of trimethylene sulfide mixed with Argon into the furnace.
 - The pyrolysis of trimethylene sulfide will yield **thioformaldehyde** and other byproducts.
- Transfer to Spectrometer: The gas mixture containing **thioformaldehyde** is then passed directly into the multipass cell for spectroscopic analysis.

Protocol 2: Pyrolysis of Other Precursors

Alternative precursors can also be used for the generation of **thioformaldehyde**.[\[4\]](#)[\[5\]](#)

- Allyl methyl sulfide (C₃H₅SCH₃): Pyrolysis at 560 °C.[\[4\]](#)[\[5\]](#)
- Methanesulfenyl chloride (CH₃SCl): Pyrolysis at 1150 °C.[\[4\]](#)[\[5\]](#)

The choice of precursor and pyrolysis temperature can be optimized to maximize the yield of **thioformaldehyde** and minimize interfering absorptions from byproducts.

High-Resolution Fourier Transform Spectroscopy

Protocol 3: Spectral Acquisition

- Spectrometer: Utilize a high-resolution Fourier transform spectrometer. A resolution of at least 0.005 cm^{-1} is required to resolve the rotational structure of **thioformaldehyde**.^{[1][4][5]}
- Gas Cell: Employ a multipass gas cell (e.g., a White cell) to achieve a long optical path length, typically around 32 meters, which is necessary to observe the weak absorption lines of the transient **thioformaldehyde** molecule.^{[4][5]}
- Experimental Conditions:
 - Maintain a low total pressure in the gas cell, on the order of 0.15 mbar, to minimize pressure broadening of the spectral lines.^{[4][5]}
 - Record multiple scans (e.g., 40 scans) and co-add them to improve the signal-to-noise ratio of the spectrum.^{[4][5]}
- Spectral Range: For the analysis of the ν_3 , ν_4 , and ν_6 bands, record the spectrum in the 750-1400 cm^{-1} region.^{[4][5]}
- Data Processing:
 - Perform a Fourier transform on the interferogram to obtain the spectrum.
 - Calibrate the frequency axis using known absorption lines of a reference gas (e.g., H_2O , CO_2).

Data Analysis and Interpretation

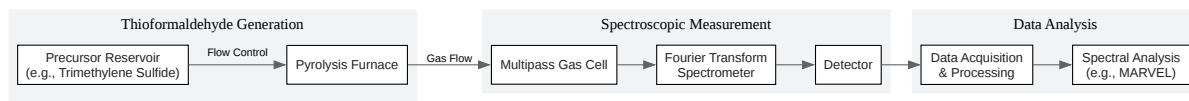
The high-resolution spectrum of **thioformaldehyde** is complex due to the overlap of vibrational bands and strong rovibrational interactions. A thorough analysis requires a sophisticated theoretical model.

- Rovibrational Hamiltonian: The analysis of the interacting ν_3 , ν_4 , and ν_6 bands requires a Hamiltonian model that explicitly includes the Coriolis resonance between the ν_4 and ν_6 modes.[5]
- MARVEL Procedure: The Measured Active Rotational-Vibrational Energy Levels (MARVEL) procedure can be used to analyze all available spectroscopic data and produce a highly accurate and consistent set of empirical energy levels.[1][3][8] This approach combines data from multiple sources to refine the energy level determination.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the high-resolution Fourier transform spectroscopy of **thioformaldehyde**.

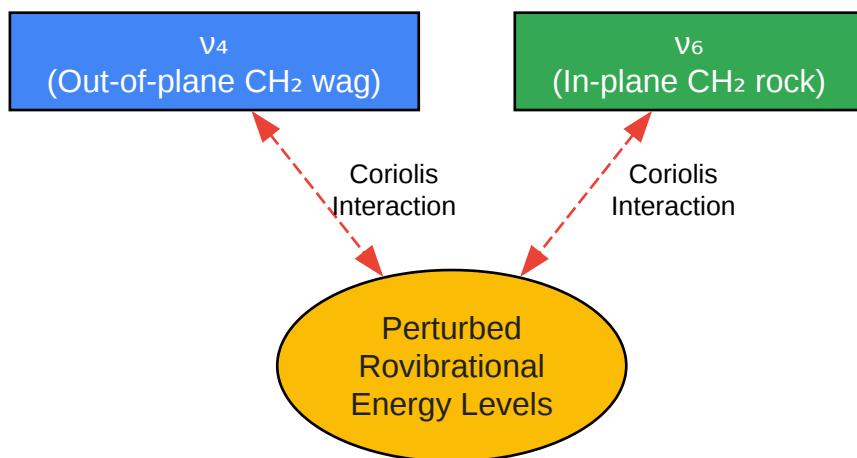


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Caption: Experimental workflow for H₂CS spectroscopy.

Logical Relationship of Interacting Vibrational Modes

The ν_4 and ν_6 vibrational modes of **thioformaldehyde** are strongly coupled through a Coriolis interaction, which significantly perturbs the rotational energy levels.



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Caption: Coriolis interaction between v_4 and v_6 modes.

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